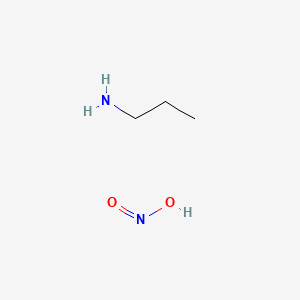
Propylamine nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine nitrite is an organic compound that belongs to the class of nitrites. It is derived from propylamine, which is a primary amine with the chemical formula C₃H₉N. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylamine nitrite can be synthesized through the reaction of propylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid such as hydrochloric acid (HCl).
Reaction with Propylamine: The nitrous acid then reacts with propylamine to form this compound.
The reaction conditions usually involve maintaining a low temperature to stabilize the nitrous acid and prevent its decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in maintaining the required temperature and pH levels.
Chemical Reactions Analysis
Types of Reactions
Propylamine nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts or specific solvents.
Major Products Formed
Oxidation: Nitroso compounds
Reduction: Amines
Substitution: Various substituted amines and other organic compounds
Scientific Research Applications
Propylamine nitrite has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of propylamine nitrite involves its interaction with nitrous acid to form nitroso compounds. The nitroso group can then participate in various chemical reactions, including diazotization and nitrosation. These reactions are crucial in the synthesis of diazonium salts and other nitrogen-containing compounds .
Comparison with Similar Compounds
Similar Compounds
- Methylamine nitrite
- Ethylamine nitrite
- Butylamine nitrite
Comparison
Propylamine nitrite is unique due to its specific alkyl chain length, which influences its reactivity and the types of reactions it undergoes. Compared to methylamine nitrite and ethylamine nitrite, this compound has a longer carbon chain, which can affect its solubility and interaction with other molecules. Butylamine nitrite, on the other hand, has a longer chain than this compound, which can lead to different physical and chemical properties .
Properties
CAS No. |
60874-82-0 |
|---|---|
Molecular Formula |
C3H10N2O2 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
nitrous acid;propan-1-amine |
InChI |
InChI=1S/C3H9N.HNO2/c1-2-3-4;2-1-3/h2-4H2,1H3;(H,2,3) |
InChI Key |
UBLPNNKMVUOMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.N(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















